molecular formula C15H12Cl2O3 B5698317 Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester CAS No. 13246-97-4

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester

Cat. No.: B5698317
CAS No.: 13246-97-4
M. Wt: 311.2 g/mol
InChI Key: CTPBQERXEKWBKV-UHFFFAOYSA-N
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Description

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester is an organic compound that belongs to the class of phenoxy herbicides. It is commonly used in agriculture as a selective herbicide to control broadleaf weeds. The compound is known for its effectiveness in promoting plant growth regulation and weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester typically involves the esterification of (2,4-dichlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid to yield (2,4-dichlorophenoxy)acetic acid and benzyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, sodium hydroxide (base), or hydrochloric acid (acid)

    Oxidation: Potassium permanganate, hydrogen peroxide

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Hydrolysis: (2,4-Dichlorophenoxy)acetic acid, benzyl alcohol

    Oxidation: Carboxylic acids, phenolic compounds

    Substitution: Substituted phenoxyacetic acids

Scientific Research Applications

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester has several scientific research applications:

    Agriculture: Used as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.

    Plant Physiology: Studied for its effects on plant growth regulation and hormone pathways.

    Environmental Science: Research on its degradation and environmental impact, including soil and water contamination studies.

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Mechanism of Action

The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant’s death. The molecular targets include auxin receptors and transport proteins involved in hormone signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (2,4-dichlorophenoxy)-, butyl ester
  • Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxyethyl ester
  • Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester

Uniqueness

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester is unique due to its specific ester group, which influences its solubility, volatility, and effectiveness as a herbicide. Compared to other esters, it has a distinct balance of hydrophobic and hydrophilic properties, making it suitable for various agricultural applications.

Properties

IUPAC Name

benzyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c16-12-6-7-14(13(17)8-12)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBQERXEKWBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358204
Record name Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-97-4
Record name Phenylmethyl 2-(2,4-dichlorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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